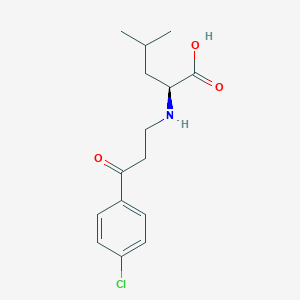
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a chlorophenyl group, a ketone functional group, and an L-leucine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and L-leucine.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with acetone to form 4-chlorophenyl-3-oxopropanal.
Coupling Reaction: The intermediate is then coupled with L-leucine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-(3-(4-Chlorophenyl)-3-carboxypropyl)-L-leucine.
Reduction: Formation of N-(3-(4-Chlorophenyl)-3-hydroxypropyl)-L-leucine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Chlorophenyl)-L-leucine: Lacks the ketone group, resulting in different chemical reactivity and biological activity.
N-(3-(4-Bromophenyl)-3-oxopropyl)-L-leucine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and potency.
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-valine: Similar structure but with valine instead of leucine, which can influence its biological activity.
Uniqueness
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine is unique due to the presence of both the chlorophenyl and ketone groups, which confer distinct chemical and biological properties. Its specific combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
92515-03-2 |
|---|---|
Molekularformel |
C15H20ClNO3 |
Molekulargewicht |
297.78 g/mol |
IUPAC-Name |
(2S)-2-[[3-(4-chlorophenyl)-3-oxopropyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H20ClNO3/c1-10(2)9-13(15(19)20)17-8-7-14(18)11-3-5-12(16)6-4-11/h3-6,10,13,17H,7-9H2,1-2H3,(H,19,20)/t13-/m0/s1 |
InChI-Schlüssel |
NIFUGRVUMJMYIH-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NCCC(=O)C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CC(C)CC(C(=O)O)NCCC(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















